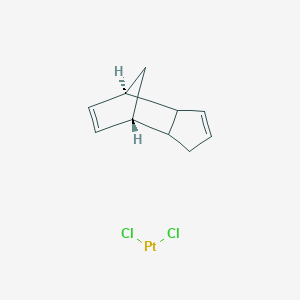

Dichloro(dicyclopentadienyl)platinum(II)

Description

BenchChem offers high-quality Dichloro(dicyclopentadienyl)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(dicyclopentadienyl)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloroplatinum;(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2/t7-,8+,9?,10?;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIHWYYQPYXMJF-CFJHCETASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC2C1[C@H]3C[C@@H]2C=C3.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12083-92-0 | |

| Record name | Dichloro(dicyclopentadienyl)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Dichloro(dicyclopentadienyl)platinum(II)?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Dichloro(dicyclopentadiene)platinum(II) (CAS No. 12083-92-0), a notable organoplatinum complex. Often referred to by the misnomer Dichloro(dicyclopentadienyl)platinum(II), this compound's correct chemical identity, featuring a dicyclopentadiene (B1670491) ligand, is crucial for accurate scientific discourse. This document details its chemical and physical characteristics, provides insights into its synthesis and reactivity, and explores its primary application as a catalyst in organic synthesis, particularly in hydrosilylation reactions. While its potential in drug development remains largely unexplored, this guide serves as a foundational resource for researchers interested in the chemical attributes and catalytic potential of this platinum(II) complex.

Chemical and Physical Properties

Dichloro(dicyclopentadiene)platinum(II) is a solid, air-stable organometallic compound. Its core structure consists of a central platinum(II) atom coordinated to two chloride ions and one dicyclopentadiene molecule, which acts as a bidentate ligand.

Table 1: Physical and Chemical Properties of Dichloro(dicyclopentadiene)platinum(II)

| Property | Value | Source |

| CAS Number | 12083-92-0 | [1] |

| Molecular Formula | C₁₀H₁₂Cl₂Pt | [1] |

| Molecular Weight | 398.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 220-222 °C | [1] |

| Synonyms | Platinum, dichloro[(2,3,5,6-η)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene]- | [1] |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of dichloro(diene)platinum(II) complexes involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the corresponding diene. The diene displaces two of the chloride ligands from the coordination sphere of the platinum atom.

A general experimental protocol for a related compound, dichloro(1,5-cyclooctadiene)platinum(II), is well-documented and can be adapted for the synthesis of the dicyclopentadiene analogue.[2]

Experimental Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) (for reference) [2]

-

Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, typically an aqueous alcohol mixture.

-

The diene (in this case, 1,5-cyclooctadiene) is added to the solution.

-

The reaction mixture is stirred, often with heating, to facilitate the ligand exchange.

-

The product, being less soluble than the starting materials, precipitates out of the solution.

-

The solid product is collected by filtration, washed with appropriate solvents to remove impurities, and dried.

The synthesis of Dichloro(dicyclopentadiene)platinum(II) would follow a similar procedure, substituting 1,5-cyclooctadiene (B75094) with dicyclopentadiene.

Diagram 1: General Synthetic Pathway for Dichloro(diene)platinum(II) Complexes

Caption: General reaction scheme for the synthesis of Dichloro(dicyclopentadiene)platinum(II).

Spectroscopic and Structural Characterization

Detailed NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR spectroscopic data, as well as a definitive single-crystal X-ray structure for Dichloro(dicyclopentadiene)platinum(II), are not prevalent in the reviewed literature. For comparison, the related complex, Dichloro(norbornadiene)platinum(II), has been characterized by single-crystal X-ray analysis, revealing a pseudo-square planar coordination geometry around the platinum atom.[3] It is anticipated that Dichloro(dicyclopentadiene)platinum(II) would adopt a similar coordination geometry.

Reactivity and Applications

The primary documented application of Dichloro(dicyclopentadiene)platinum(II) is in the field of catalysis.

Catalysis

This complex has been identified as an efficient catalyst for hydrosilylation reactions.[4] Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry.

A patent describes the use of (dicyclopentadiene)PtCl₂ in platinum-catalyzed hydrosilylation reactions.[5]

Experimental Protocol: Catalytic Hydrosilylation (General) [4]

-

The unsaturated substrate (e.g., an alkene or alkyne) is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

A catalytic amount of Dichloro(dicyclopentadiene)platinum(II) is added to the solution.

-

The hydrosilane is added, often dropwise, to the reaction mixture.

-

The reaction is stirred at a specified temperature until completion, which is monitored by techniques such as GC-MS or NMR spectroscopy.

-

The product is isolated and purified using standard methods like distillation or chromatography.

Diagram 2: Catalytic Cycle for Hydrosilylation (Chalk-Harrod Mechanism)

Caption: A simplified representation of a plausible catalytic cycle for hydrosilylation.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the scientific literature detailing the biological activity, cytotoxicity, or potential applications of Dichloro(dicyclopentadiene)platinum(II) in drug development. While other platinum(II) complexes are renowned for their anticancer properties, this particular compound has not been a primary focus of such research.

Studies on other organometallic platinum(II) compounds have shown that their cytotoxicity can be low, which may be related to their interaction with DNA.[6] The unique structural and electronic properties of the dicyclopentadiene ligand could impart novel biological activities, but this remains an area for future investigation.

Conclusion

Dichloro(dicyclopentadiene)platinum(II) is a well-defined organometallic compound with established utility as a catalyst, particularly in hydrosilylation reactions. While its fundamental physical properties are documented by commercial suppliers, a comprehensive public repository of its spectroscopic and crystallographic data is lacking. Its potential in the realm of drug development is yet to be explored, presenting an open avenue for future research. This guide consolidates the available information to provide a solid foundation for scientists and researchers working with or considering the use of this platinum complex.

References

- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN104926884A - Preparation method of dichloro(1,5-cyclooctadiene) platinum (II) - Google Patents [patents.google.com]

- 3. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane | Semantic Scholar [semanticscholar.org]

- 5. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]

- 6. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichloro(dicyclopentadienyl)platinum(II) structure and bonding characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichloro(dicyclopentadienyl)platinum(II), with the chemical formula C₁₀H₁₀Cl₂Pt, is an organometallic complex featuring a central platinum(II) ion.[1] The platinum atom is coordinated to two chloride ligands and two cyclopentadienyl (B1206354) (Cp) ligands. This compound belongs to the broader class of metallocenes, which have found extensive applications as catalysts in organic synthesis and as potential therapeutic agents. The square-planar geometry typical of d⁸ platinum(II) complexes, combined with the electronic properties of the cyclopentadienyl ligands, imparts unique reactivity and stability to this molecule.

Molecular Structure and Bonding

The central platinum atom in dichloro(dicyclopentadienyl)platinum(II) exhibits a +2 oxidation state and possesses a d⁸ electron configuration. This electronic arrangement strongly favors a square-planar coordination geometry to minimize ligand-ligand repulsion and maximize d-orbital splitting energy.

The bonding between the platinum center and the cyclopentadienyl ligands is a synergistic combination of σ-donation and π-backbonding. The filled π-orbitals of the aromatic cyclopentadienyl rings donate electron density to the vacant d-orbitals of the platinum atom. Concurrently, the filled d-orbitals of the platinum atom can back-donate electron density into the empty π*-antibonding orbitals of the cyclopentadienyl ligands. This backbonding strengthens the metal-ligand interaction and influences the overall electronic properties and reactivity of the complex. The platinum-chlorine bonds are primarily covalent in nature.

Diagram of the Molecular Structure:

Caption: Molecular structure of dichloro(dicyclopentadienyl)platinum(II).

Physicochemical Properties

A summary of the key physicochemical properties of dichloro(dicyclopentadienyl)platinum(II) is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂Pt |

| Molecular Weight | 396.17 g/mol [1] |

| Appearance | Off-white to yellow crystalline powder[1] |

| Melting Point | 218 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Synthesis and Characterization

General Synthesis Protocol

The synthesis of dichloro(dicyclopentadienyl)platinum(II) typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with a cyclopentadienyl source. A general procedure is outlined below. Note: This is a generalized protocol and may require optimization.

-

Preparation of Cyclopentadienyl Ligand: Freshly cracked cyclopentadiene (B3395910) is often used. It can be deprotonated using a suitable base like sodium hydride or an alkali metal to form the cyclopentadienide (B1229720) anion (Cp⁻).

-

Reaction: Potassium tetrachloroplatinate(II) is dissolved in a suitable solvent, such as a chlorinated solvent or an ether. The solution of the cyclopentadienide anion is then added dropwise to the platinum salt solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours to allow for complete ligand exchange.

-

Work-up and Purification: The reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the crystalline product.

Characterization Techniques

The synthesized dichloro(dicyclopentadienyl)platinum(II) can be characterized using a variety of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the cyclopentadienyl ligands. The chemical shifts and coupling patterns provide information about the electronic environment of the protons and carbon atoms in the Cp rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the cyclopentadienyl rings and the Pt-Cl bonds.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure, including bond lengths and angles. However, specific crystallographic data for this compound is not readily found in publicly accessible databases.

-

Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H) of the compound, confirming its purity and stoichiometry.

Diagram of the Experimental Workflow:

Caption: General experimental workflow for synthesis and characterization.

Applications

Dichloro(dicyclopentadienyl)platinum(II) is a versatile compound with potential applications in several key areas of chemical research and development:

-

Homogeneous Catalysis: Like many other platinum group metal complexes, it can serve as a catalyst or catalyst precursor for a variety of organic transformations, including hydrogenation, hydrosilylation, and C-C coupling reactions.

-

Materials Science: The electronic properties of this organometallic compound make it a candidate for the development of novel materials with specific optical or electronic properties.

-

Medicinal Chemistry and Drug Development: Platinum complexes are well-established as anticancer agents. The unique ligand environment in dichloro(dicyclopentadienyl)platinum(II) may offer different mechanisms of action or an altered toxicity profile compared to traditional platinum-based drugs, making it a subject of interest for further investigation in drug discovery.

Conclusion

Dichloro(dicyclopentadienyl)platinum(II) is an intriguing organometallic compound with a rich coordination chemistry and promising applications. While a comprehensive experimental dataset on its structural and spectroscopic properties remains to be fully elucidated in publicly available literature, the fundamental principles of its structure and bonding provide a strong foundation for its further exploration and utilization in catalysis and medicinal chemistry. Future research focusing on detailed crystallographic and spectroscopic characterization will be invaluable in unlocking the full potential of this platinum complex.

References

An In-depth Technical Guide on the Electronic Properties of Dicyclopentadienyl Platinum Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of dicyclopentadienyl platinum complexes, with a primary focus on the parent sandwich complex, bis(cyclopentadienyl)platinum(II) or (Cp)₂Pt. This document synthesizes key experimental and theoretical data to offer a detailed understanding of the synthesis, molecular structure, and electronic behavior of these organometallic compounds.

Synthesis and Molecular Structure

The synthesis of dicyclopentadienyl platinum complexes typically involves the reaction of a platinum(II) precursor with a cyclopentadienylating agent. While various synthetic routes exist for substituted derivatives, the preparation of the parent (Cp)₂Pt complex is a foundational procedure in the study of these compounds.

Experimental Protocol: Synthesis of Bis(cyclopentadienyl)platinum(II)

A common method for the synthesis of (Cp)₂Pt involves the reaction of a platinum(II) halide with a cyclopentadienyl (B1206354) anion source, such as sodium cyclopentadienide (B1229720) (NaCp) or thallium cyclopentadienide (TlCp).

-

Reactants: Platinum(II) chloride (PtCl₂), Sodium cyclopentadienide (NaCp)

-

Solvent: A suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).

-

Procedure:

-

A suspension of PtCl₂ is prepared in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of NaCp in THF is added dropwise to the PtCl₂ suspension at a controlled temperature, often at or below room temperature.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The resulting mixture is filtered to remove any inorganic byproducts, such as sodium chloride (NaCl).

-

The solvent is removed from the filtrate under reduced pressure to yield the crude (Cp)₂Pt product.

-

The crude product can be further purified by techniques such as sublimation or recrystallization to obtain analytically pure (Cp)₂Pt.

-

The molecular structure of dicyclopentadienyl platinum complexes is characterized by a central platinum atom sandwiched between two cyclopentadienyl rings. X-ray crystallography is the definitive method for determining the precise geometric parameters of these molecules in the solid state.

| Parameter | (Cp)₂Pt |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Pt-C Bond Length (Å) | Data not available in search results |

| C-C Bond Length (in Cp ring) (Å) | Data not available in search results |

| Inter-ring Angle (°) (Tilt Angle) | Data not available in search results |

Table 1: Crystallographic Data for Bis(cyclopentadienyl)platinum(II). Note: Specific crystallographic data for the parent (Cp)₂Pt complex were not found in the provided search results. The table serves as a template for where such data would be presented.

Electronic Structure and Bonding

The electronic structure of dicyclopentadienyl platinum complexes is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the platinum atom and the π-molecular orbitals of the two cyclopentadienyl ligands dictates the electronic properties of the complex.

A qualitative molecular orbital diagram for a generic metallocene can be adapted to understand the bonding in (Cp)₂Pt.[1] The d-orbitals of the platinum atom split into different energy levels upon interaction with the ligand orbitals. The π-orbitals of the two cyclopentadienyl ligands also combine to form a set of symmetry-adapted linear combinations (SALCs). The overlap of the metal d-orbitals and the ligand SALCs of appropriate symmetry leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

References

A Technical Deep Dive into Platinum Metallocenes: From Serendipitous Discovery to Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, synthesis, characterization, and subsequent development of platinum metallocenes, with a particular focus on their potential applications in drug development. While the celebrated history of platinum in medicine is dominated by cisplatin (B142131) and its derivatives, the story of its metallocene counterparts offers a compelling narrative of scientific curiosity and the ongoing quest for novel therapeutic agents.

The Dawn of Metallocene Chemistry and the Elusive Platinocene

The field of organometallic chemistry was revolutionized in the 1950s with the discovery and structural elucidation of ferrocene, [Fe(C₅H₅)₂]. This seminal discovery, for which Ernst Otto Fischer and Geoffrey Wilkinson were jointly awarded the Nobel Prize in Chemistry in 1973, opened the floodgates for the synthesis of a vast array of "sandwich" compounds with various transition metals.[1][2] E.O. Fischer's group at the Technical University of Munich was at the forefront of this wave, systematically synthesizing a wide range of metallocenes.[1][2]

While Fischer's group successfully synthesized numerous metallocenes, the initial synthesis of the platinum analogue, platinocene or bis(cyclopentadienyl)platinum(II), [(C₅H₅)₂Pt], proved to be a more challenging endeavor. Early attempts to replicate the straightforward synthesis routes used for other metallocenes were not immediately successful, leading to a period where platinocene remained a notable omission in the growing family of these sandwich compounds.

It is important to distinguish the neutral Pt(II) metallocene, (C₅H₅)₂Pt, from the more readily synthesized Pt(IV) complex, dichloro(dicyclopentadienyl)platinum(IV), [Pt(C₅H₅)₂(Cl)₂].[3] The latter, while a valid organometallic compound, does not possess the classic "sandwich" structure of a true metallocene.

The First Synthesis of Platinocene: A Detailed Protocol

The first successful synthesis of platinocene was a significant milestone. While the original publications are not readily accessible in modern databases, the general synthetic strategy follows the established principles of metallocene chemistry. The most common route involves the reaction of a platinum(II) salt with a cyclopentadienyl (B1206354) anion source.

Experimental Protocol: Synthesis of Bis(cyclopentadienyl)platinum(II)

Materials:

-

Platinum(II) chloride (PtCl₂)

-

Sodium cyclopentadienide (B1229720) (NaC₅H₅)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Cyclopentadienide: Freshly cracked cyclopentadiene (B3395910) is reacted with sodium metal in anhydrous THF under an inert atmosphere to produce a solution of sodium cyclopentadienide. The concentration of this solution is typically determined by titration.

-

Reaction with Platinum(II) Chloride: A suspension of finely powdered, anhydrous platinum(II) chloride in anhydrous THF is prepared in a separate Schlenk flask under an inert atmosphere.

-

Addition of Cyclopentadienyl Anion: The solution of sodium cyclopentadienide is slowly added to the stirred suspension of platinum(II) chloride at a controlled temperature, typically between -78 °C and room temperature. The reaction is monitored for a color change, which indicates the formation of the product.

-

Workup and Isolation: After the reaction is complete, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent, such as diethyl ether or pentane, to separate the platinocene from inorganic salts.

-

Purification: The crude platinocene is purified by sublimation under high vacuum or by recrystallization from a suitable solvent.

Workflow for the Synthesis of Platinocene:

Caption: General workflow for the synthesis of platinocene.

Characterization of Platinocene: Spectroscopic and Structural Data

The characterization of the newly synthesized platinocene was crucial to confirm its structure and properties. A combination of spectroscopic techniques and X-ray crystallography was employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing metallocenes. For platinocene, the ¹⁹⁵Pt NMR spectrum is particularly informative due to the high sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment.

Table 1: Key NMR Spectroscopic Data for Platinocene

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | ~5.5 | |

| ¹³C | ~85 | |

| ¹⁹⁵Pt | ~-2800 | ¹J(¹⁹⁵Pt-¹³C) ≈ 45 Hz |

Note: The exact chemical shifts can vary depending on the solvent and reference standard used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of platinocene is characterized by specific bands corresponding to the C-H and C-C vibrations of the cyclopentadienyl rings, as well as the metal-ring vibrations.

Table 2: Characteristic IR Absorption Bands for Platinocene

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching |

| ~1410 | C-C stretching |

| ~1110, 1005 | C-H in-plane bending |

| ~800 | C-H out-of-plane bending |

| ~450 | Pt-ring stretching |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structural information for platinocene, confirming the "sandwich" structure with the platinum atom situated between two parallel cyclopentadienyl rings.

Table 3: Key Crystallographic Data for Platinocene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pt-C bond distance | ~2.3 Å |

| C-C bond distance (in Cp ring) | ~1.4 Å |

| Inter-ring distance | ~3.7 Å |

Development of Platinum Metallocenes in Drug Discovery

Inspired by the remarkable success of cisplatin, researchers began to investigate the biological activities of other platinum-containing compounds, including metallocenes. The rationale was that the unique structural and electronic properties of platinocenes might lead to a different mechanism of action, potentially overcoming the limitations of cisplatin, such as drug resistance and severe side effects.

Early Investigations and Anticancer Activity

Initial studies on the anticancer properties of platinum metallocene derivatives, particularly platinocene dichloride, showed some promising results. However, the activity was generally found to be lower than that of cisplatin. The cytotoxicity of these compounds was evaluated against various cancer cell lines.

Table 4: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Platinum Complexes

| Compound | A2780 (Ovarian) | A549 (Lung) | MCF-7 (Breast) |

| Cisplatin | 1-5 | 5-15 | 10-30 |

| Platinocene Dichloride | 10-50 | >100 | >100 |

Note: These are representative ranges and can vary significantly between studies.

Mechanism of Action: A Departure from Cisplatin

While the precise mechanism of action of platinum metallocenes is not as well-elucidated as that of cisplatin, evidence suggests a different mode of cytotoxicity. Unlike cisplatin, which primarily targets nuclear DNA by forming covalent adducts, the interaction of platinocenes with DNA is thought to be less direct.[4][5][6][7][8]

Proposed Mechanisms of Action for Platinum Metallocenes:

-

Induction of Apoptosis: Like many anticancer agents, platinum metallocenes can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades.[9][10][11][12]

-

Interaction with Cellular Membranes: The lipophilic nature of the cyclopentadienyl rings may facilitate the interaction of platinocenes with cellular membranes, leading to disruption of membrane integrity and function.

-

Enzyme Inhibition: Platinum metallocenes may inhibit the activity of key enzymes involved in cellular proliferation and survival.

Signaling Pathway for Platinum-Induced Apoptosis:

Caption: Simplified signaling pathway of apoptosis induced by platinum complexes.

Future Directions and Conclusion

The historical discovery and development of platinum metallocenes represent a fascinating chapter in the broader story of medicinal inorganic chemistry. While they have not yet achieved the clinical success of cisplatin, they remain an important class of compounds for several reasons:

-

Alternative Mechanism of Action: Their distinct mode of action offers the potential to overcome resistance to traditional platinum-based drugs.

-

Scaffold for Drug Design: The metallocene framework provides a versatile platform for the design of new anticancer agents with tailored properties. By modifying the cyclopentadienyl rings or introducing different ligands, it is possible to fine-tune the solubility, stability, and biological activity of these compounds.

-

Probing Biological Systems: Platinum metallocenes can serve as valuable tools to probe fundamental biological processes and identify new therapeutic targets.

Further research is needed to fully elucidate the mechanism of action of platinum metallocenes and to develop new derivatives with improved efficacy and selectivity. The journey from the initial synthesis of platinocene to its potential application as a therapeutic agent is a testament to the enduring power of fundamental chemical research in driving innovation in medicine.

References

- 1. Ernst Otto Fischer - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. DNA interaction of platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interactions of novel mononuclear platinum-based complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study on the interaction of cis- and trans-platin with DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The interactions of novel mononuclear platinum-based complexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conjugation of testosterone modifies the interaction of mono-functional cationic platinum(II) complexes with DNA, causing significant alterations to the DNA helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Platinum-based metal complexes as chloride transporters that trigger apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platinum nanoparticles induced genotoxicity and apoptotic activity in human normal and cancer hepatic cells via oxidative stress-mediated Bax/Bcl-2 and caspase-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Reactivity of Dichloro(dicyclopentadienyl)platinum(II): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches indicate that the specific compound dichloro(dicyclopentadienyl)platinum(II), [Pt(Cp)₂Cl₂], is not a known, stable, or well-characterized species. Its existence is likely precluded by the electronic and steric properties of the dicyclopentadienylplatinum moiety. This technical guide will, therefore, provide a comprehensive overview of the synthesis and reactivity of closely related and well-documented cyclopentadienylplatinum(II) and platinum(IV) complexes. The reactivity of these analogous compounds serves as a robust predictive model for the hypothetical reactivity of [Pt(Cp)₂Cl₂].

Introduction: The Hypothetical Nature of Dichloro(dicyclopentadienyl)platinum(II)

The field of organometallic chemistry has extensively explored cyclopentadienyl (B1206354) (Cp) complexes of various transition metals. However, the specific formulation of dichloro(dicyclopentadienyl)platinum(II) does not appear in peer-reviewed literature, suggesting its inherent instability. Platinum(II) complexes typically favor a square planar geometry with a 16-electron count. A hypothetical [Pt(Cp)₂Cl₂] structure would likely be coordinatively saturated and electronically unfavorable.

This whitepaper will delve into the known reactivity of stable cyclopentadienylplatinum complexes to forecast the potential chemical behavior of [Pt(Cp)₂Cl₂]. The primary reaction pathways for platinum(II) complexes, namely nucleophilic substitution and oxidative addition, will be examined in the context of analogous systems.

Synthesis of Analogous Cyclopentadienylplatinum Complexes

The synthesis of stable cyclopentadienylplatinum complexes often involves the use of ancillary ligands that stabilize the platinum center. Below are representative experimental protocols for the synthesis of related platinum(II) and platinum(IV) cyclopentadienyl complexes.

Experimental Protocol: Synthesis of (η⁵-Cyclopentadienyl)methyl(1,5-cyclooctadiene)platinum(II)

This protocol is adapted from established synthetic methods for related compounds.

Procedure:

-

To a solution of dichloro(1,5-cyclooctadiene)platinum(II) (1.0 g, 2.68 mmol) in 50 mL of diethyl ether at -78 °C, a solution of methylmagnesium chloride (1.0 mL of a 3.0 M solution in THF, 3.0 mmol) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour, during which a color change is observed.

-

A solution of cyclopentadienylsodium (0.26 g, 2.95 mmol) in 20 mL of THF is then added slowly to the reaction mixture at -78 °C.

-

The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography on silica (B1680970) gel to afford the title compound.

Core Reactivity of Platinum(II) Complexes

The reactivity of square-planar platinum(II) complexes is dominated by two principal pathways: nucleophilic substitution at the platinum center and oxidative addition to form octahedral platinum(IV) species.

Nucleophilic Substitution

Nucleophilic substitution reactions at a square-planar platinum(II) center generally proceed via an associative mechanism, involving the formation of a five-coordinate intermediate. The rate of substitution is influenced by the nature of the entering nucleophile, the leaving group, and the other ligands coordinated to the platinum.

General Workflow for Nucleophilic Substitution

Caption: Associative mechanism for nucleophilic substitution at a Pt(II) center.

Table 1: Representative Nucleophilic Substitution Reactions

| Starting Complex | Nucleophile (Y⁻) | Leaving Group (X⁻) | Product | Conditions | Yield (%) |

| [Pt(ppy)(DMSO)Cl] | py | Cl⁻ | [Pt(ppy)(DMSO)(py)]⁺ | CH₂Cl₂, rt, 4h | 85 |

| [Pt(dppe)Cl₂] | I⁻ | Cl⁻ | [Pt(dppe)I₂] | Acetone, reflux, 2h | 92 |

ppy = 2-phenylpyridine; py = pyridine; dppe = 1,2-bis(diphenylphosphino)ethane

Oxidative Addition

A key reaction pathway for platinum(II) complexes is oxidative addition, where a substrate (e.g., an alkyl halide or dihydrogen) adds to the metal center, increasing the oxidation state of platinum from +II to +IV and its coordination number from four to six.[1] This process is fundamental in many catalytic cycles.[1] The resulting platinum(IV) complex adopts an octahedral geometry.

Signaling Pathway of Oxidative Addition

Caption: General scheme for oxidative addition and reductive elimination.

The oxidative addition of polar molecules like alkyl halides often proceeds through an Sₙ2-type mechanism. For non-polar substrates such as dihydrogen, a concerted pathway is more common.

Table 2: Examples of Oxidative Addition to Platinum(II) Complexes

| Platinum(II) Precursor | Substrate | Product | Conditions | Yield (%) |

| [Pt(dppe)Me₂] | MeI | fac-[Pt(dppe)Me₃I] | Neat MeI, rt, 12h | 95 |

| trans-[IrCl(CO)(PPh₃)₂] | H₂ | [Ir(H)₂Cl(CO)(PPh₃)₂] | Benzene, rt | >90 |

Note: An Iridium(I) complex is included to illustrate the general principle of oxidative addition.

Predicted Reactivity of Dichloro(dicyclopentadienyl)platinum(II)

Based on the reactivity of analogous platinum(II) complexes, the hypothetical [Pt(Cp)₂Cl₂] would be anticipated to undergo the following reactions:

-

Chloride Substitution: The chloride ligands would be susceptible to substitution by stronger nucleophiles such as iodides, cyanides, or phosphines. The reaction would likely proceed through an associative mechanism.

-

Oxidative Addition: If the complex could adopt a reactive conformation, it might undergo oxidative addition with potent oxidizing agents like halogens or alkyl halides to form a platinum(IV) species, [Pt(Cp)₂Cl₂XY]. However, steric hindrance from the two cyclopentadienyl ligands might significantly hinder this process.

-

Cyclopentadienyl Ligand Modification: Reactions such as Diels-Alder additions might occur on the cyclopentadienyl rings, particularly if one of the Cp rings adopts a η¹-coordination mode.

Conclusion

While dichloro(dicyclopentadienyl)platinum(II) remains a hypothetical molecule, its potential reactivity can be inferred from the well-established chemistry of other platinum(II) and cyclopentadienylplatinum complexes. The dominant reaction pathways would likely involve nucleophilic substitution of the chloride ligands and, potentially, oxidative addition to the platinum center to form a platinum(IV) complex. The steric and electronic properties imparted by the two cyclopentadienyl ligands would be expected to play a crucial role in modulating this reactivity. Further investigation into this system would likely require computational studies to assess the stability and preferred geometry of [Pt(Cp)₂Cl₂] before any synthetic attempts are made. This theoretical approach could provide valuable insights into whether this elusive molecule can be isolated and its reactivity explored experimentally.

References

Initial Exploration of Potential Applications for Platinum(II) Cyclopentadienyl Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary exploration into the burgeoning field of platinum(II) cyclopentadienyl (B1206354) compounds, summarizing their synthesis, key properties, and potential applications across catalysis, materials science, and oncology. While this class of organometallic compounds holds considerable promise, this document also highlights the current gaps in publicly available, detailed experimental data, which necessitates further dedicated research to fully unlock their potential.

Synthesis of Platinum(II) Cyclopentadienyl Compounds

The synthesis of platinum(II) cyclopentadienyl complexes often involves the reaction of a suitable platinum(II) precursor with a cyclopentadienylating agent. A general approach involves the reaction of K₂[PtCl₄] or other Pt(II) starting materials with a cyclopentadienyl source, such as a thallium or sodium cyclopentadienide (B1229720) derivative. The ancillary ligands attached to the platinum center can be introduced before or after the cyclopentadienyl ligand. For instance, complexes of the type [Pt(Cp)(PR₃)X] (where Cp is cyclopentadienyl, PR₃ is a phosphine (B1218219) ligand, and X is a halide) are a common structural motif.

A representative, though not universally applicable, synthetic workflow is outlined below. It is important to note that specific reaction conditions, solvents, and purification methods vary significantly depending on the desired final compound and the nature of the substituents on the cyclopentadienyl ring and other ligands.

Caption: Generalized workflow for the synthesis and characterization of platinum(II) cyclopentadienyl compounds.

Potential Applications

Catalysis

Platinum complexes are renowned for their catalytic activity, particularly in hydrosilylation reactions. The general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. While specific quantitative data for platinum(II) cyclopentadienyl catalysts is sparse in readily accessible literature, the proposed catalytic cycle illustrates the fundamental steps.

Caption: A simplified Chalk-Harrod mechanism for catalytic hydrosilylation by a platinum complex.

A comprehensive understanding of the catalytic efficacy of platinum(II) cyclopentadienyl compounds requires systematic studies to generate comparative data on turnover numbers (TON), turnover frequencies (TOF), and selectivity for a range of substrates.

Materials Science: Photophysical Properties

Platinum(II) complexes, in general, are known for their phosphorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs). The heavy platinum atom facilitates intersystem crossing to the triplet state, from which emissive decay can occur. The photophysical properties, such as emission wavelength and quantum yield, can be tuned by modifying the ligands.

The table below summarizes representative photophysical data for some platinum(II) complexes. It is important to note the limited availability of a systematic dataset exclusively for cyclopentadienyl derivatives, necessitating further research in this area.

| Complex Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| General Pt(II) Cyclometalated | 350-450 | 450-600 | 0.1 - 0.8 |

| Pt(II) with Phosphine Ligands | ~380 | ~560 | Low in solution |

Medicinal Chemistry: Anticancer Activity

Platinum-based drugs, most notably cisplatin (B142131), are mainstays in cancer chemotherapy. Their primary mechanism of action involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis. While there is extensive research on cisplatin and its direct analogues, the exploration of platinum(II) cyclopentadienyl compounds as anticancer agents is a less developed field.

The proposed mechanism of action for many platinum(II) anticancer drugs is depicted below. It is hypothesized that cyclopentadienyl derivatives could exhibit different cellular uptake, biodistribution, and DNA binding profiles compared to traditional platinum drugs, potentially leading to altered efficacy and toxicity profiles.

Caption: Generalized pathway for the anticancer action of platinum complexes.

To evaluate the potential of platinum(II) cyclopentadienyl compounds in oncology, it is crucial to generate robust data on their cytotoxicity against a panel of cancer cell lines, their cellular uptake mechanisms, and the nature of their DNA adducts. The following table presents a placeholder for the type of data that would be invaluable for comparative analysis.

| Compound | Cell Line | IC₅₀ (µM) |

| [Pt(Cp)(L₁)X] | e.g., A549 (Lung) | Data Needed |

| [Pt(Cp)(L₂)X] | e.g., MCF-7 (Breast) | Data Needed |

| [Pt(Cp)(L₁)X] | e.g., HCT116 (Colon) | Data Needed |

Methodological Considerations and Future Directions

The development of platinum(II) cyclopentadienyl compounds for the aforementioned applications is contingent on the establishment of detailed and reproducible experimental protocols. Future research should prioritize the publication of step-by-step synthetic procedures and standardized assays for evaluating catalytic, photophysical, and cytotoxic properties.

A Note on Detailed Experimental Protocols: A significant challenge in compiling this technical guide was the lack of publicly available, detailed experimental protocols for the synthesis and application of platinum(II) cyclopentadienyl compounds. For this field to advance, it is imperative that future publications include comprehensive experimental sections with sufficient detail to allow for the reproduction of the reported findings. This includes, but is not limited to:

-

Synthesis: Precise quantities of reagents, reaction times, temperatures, purification techniques (including solvent systems for chromatography), and full characterization data (NMR, mass spectrometry, elemental analysis).

-

Catalysis: Catalyst loading, substrate to catalyst ratios, reaction conditions (solvent, temperature, time), and methods for determining conversion and selectivity (e.g., gas chromatography, NMR spectroscopy).

-

Photophysics: Sample preparation methods, instrumentation details for absorption and emission spectroscopy, and procedures for quantum yield and lifetime measurements.

-

Anticancer Studies: Cell line maintenance protocols, drug incubation times and concentrations, detailed procedures for cytotoxicity assays (e.g., MTT, SRB), cellular uptake studies (e.g., ICP-MS), and DNA interaction analyses (e.g., gel electrophoresis, circular dichroism).

Conclusion

Platinum(II) cyclopentadienyl compounds represent a promising, yet underexplored, class of organometallic molecules. Their potential applications in catalysis, materials science, and medicine are significant. However, the advancement of this field is currently hampered by a lack of systematic and detailed experimental data. This guide serves as an initial overview and a call to the research community to focus on generating and disseminating the robust, quantitative, and methodologically detailed data necessary to fully realize the potential of these intriguing compounds.

Ligand Effects in Dicyclopentadienyl Platinum Complexes: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platinum-based chemotherapeutics, such as cisplatin (B142131) and carboplatin (B1684641), are cornerstones of cancer treatment, primarily exerting their cytotoxic effects by forming adducts with nuclear DNA.[1] However, their efficacy is often limited by severe side effects and the emergence of drug resistance.[2] This has spurred the development of new platinum complexes with alternative structures and mechanisms of action. Dicyclopentadienyl platinum complexes represent a promising class of next-generation anticancer agents. The non-traditional structure, governed by the cyclopentadienyl (B1206354) (Cp) ligands, offers a versatile scaffold for chemical modification. This guide provides an in-depth analysis of how the rational design of ligands in dicyclopentadienyl and related platinum complexes can modulate their physicochemical properties, biological activity, and overall therapeutic potential. We will explore the intricate relationship between ligand structure, complex stability, reactivity, and the resulting cytotoxic mechanisms.

The Central Role of Ligands in Platinum Complex Chemistry

The therapeutic efficacy of a platinum complex is intricately linked to the nature of the ligands coordinated to the platinum center. These ligands can be broadly categorized and their effects understood through two primary characteristics:

-

Electronic Effects: Ligands can be electron-donating or electron-withdrawing. This influences the electron density at the platinum center, affecting its reactivity, redox potential, and the lability of other "leaving group" ligands.[3]

-

Steric Effects: The size and bulkiness of a ligand can hinder or facilitate interactions with biological macromolecules like DNA and proteins.[4] Bulky ligands can provide steric protection, enhancing the stability of the complex and preventing premature, non-specific reactions before reaching the target site.[4][5]

In the context of dicyclopentadienyl platinum complexes, the cyclopentadienyl rings and other ancillary ligands work in concert to define the compound's overall stability, solubility, and biological target interactions.

Ligand-Mediated Effects on Physicochemical Properties

The modification of ligands provides a powerful tool to fine-tune the chemical and physical properties of dicyclopentadienyl platinum complexes, which in turn dictates their pharmacological behavior.

Stability and Reactivity

The stability of a platinum complex in a biological milieu is critical for its success as a drug. Ligands play a pivotal role in preventing premature degradation. For instance, bulky ligands like 1,1-cyclobutanedicarboxylate in carboplatin and dicycloplatin (B3257326) sterically shield the platinum center, slowing the rate of hydrolysis (aquation) compared to cisplatin.[5] This enhanced stability can reduce systemic toxicity by minimizing reactions with off-target molecules.

The steric properties of pincer-type ligands have also been shown to have a very significant effect on the stability of platinum formyl complexes, with bulkier ligands leading to more stable compounds.[4] Conversely, the electronic properties of the ligands modulate the reactivity of the platinum center. Electron-withdrawing groups can make the platinum more electrophilic and thus more reactive towards nucleophilic sites on DNA.

Spectroscopic and Electrochemical Properties

Ligand modifications cause predictable shifts in the spectroscopic and electrochemical signatures of the complexes, providing valuable insights into their electronic structure.

-

UV-Vis Spectroscopy: The introduction of different ligands can alter the energy of the metal-to-ligand charge transfer (MLCT) bands. For example, introducing electron-withdrawing groups into Schiff base ligands on a platinum(II) complex can result in a red-shift of the absorption maxima.[6]

-

Cyclic Voltammetry: This technique reveals the effect of ligands on the redox potential of the platinum center. Studies on various platinum complexes have shown clear differences in redox potentials between those bearing electron-donating and electron-withdrawing groups.[3] This is crucial as the reduction of Pt(IV) prodrugs to active Pt(II) species is a key activation step.

Table 1: Influence of Ligand Properties on Physicochemical Characteristics

| Ligand Property | Effect on Complex | Consequence | Reference |

| Increased Steric Bulk | Shields the platinum center | Decreased rate of hydrolysis, increased stability. | [4][5] |

| Electron-Withdrawing Groups | Decreases electron density on Pt | Increased reactivity, shifts in redox potential. | [3] |

| Aromatic/Polyaromatic Ligands | Can enable intercalative DNA binding | Altered mechanism of DNA interaction. | [7] |

| Hydrophilic/Hydrophobic Moieties | Modulates water/lipid solubility | Affects cellular uptake and bioavailability. | [5] |

Ligand Effects on Biological Activity and Mechanism of Action

The ultimate goal of ligand design in this context is to enhance anticancer efficacy, broaden the spectrum of activity to resistant tumors, and reduce patient toxicity.

Cellular Uptake and Drug Accumulation

The journey of a platinum drug begins with its entry into the cancer cell. The lipophilicity of the complex, largely determined by its ligands, is a key factor in its ability to cross the cell membrane. The presence of a phenylalanine ligand in dicycloplatin, for example, introduces both hydrophobic and hydrophilic elements, which enhances its solubility and facilitates transport.[5] The biological activity of platinum complexes is directly conditioned by their effective uptake and intracellular accumulation.[2]

DNA Interaction and Cytotoxicity

The canonical mechanism of action for platinum drugs involves binding to nuclear DNA.[1] Upon entering the cell and undergoing aquation, the platinum complex covalently binds to the N7 positions of purine (B94841) bases, primarily guanine.[8] This leads to the formation of DNA adducts, most commonly 1,2-intrastrand cross-links, which bend the DNA and inhibit replication and transcription, ultimately triggering apoptosis (programmed cell death).[8][9]

Ligands can significantly alter this interaction:

-

Leaving Groups: The rate at which the "leaving group" ligands (e.g., chlorides) are displaced by water (aquation) dictates the activation speed of the drug.

-

Spectator Ligands: The non-leaving "spectator" ligands (like the cyclopentadienyl rings) remain attached and can influence the geometry of the DNA adduct. Bulky spectator ligands, such as the DACH (diaminocyclohexane) group in oxaliplatin, form adducts that are less easily recognized and removed by cellular DNA repair mechanisms, which can help overcome cisplatin resistance.[9]

Signaling Pathways to Apoptosis

The DNA damage caused by platinum complexes initiates a cascade of cellular signals that converge on apoptosis. This process can be triggered through two primary pathways:

-

The Intrinsic (Mitochondrial) Pathway: DNA damage leads to the upregulation of the p53 tumor suppressor protein.[10] This, in turn, triggers an increase in reactive oxygen species (ROS), the collapse of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[10] This activates a cascade of enzymes called caspases (caspase-9 and caspase-3), which execute cell death.

-

The Extrinsic (Death Receptor) Pathway: Platinum drugs can also activate death receptors on the cell surface, leading to the activation of caspase-8, which then converges with the intrinsic pathway to activate caspase-3.[10]

Dicycloplatin has been shown to induce apoptosis through both of these pathways, in a manner similar to carboplatin.[10]

Table 2: Ligand Effects on Biological Activity of Platinum Complexes

| Ligand Modification | Effect | Example Complex | Reference |

| Bulky Spectator Ligand | Evades DNA repair mechanisms | Oxaliplatin (DACH ligand) | [9] |

| Hydrophobic/philic Ligand | Enhanced cellular uptake | Dicycloplatin (Phenylalanine ligand) | [5] |

| Biologically Active Ligand | Dual-action mechanism | Pt(IV) complexes with Diclofenac | [2] |

| Slowly Hydrolyzing Ligand | Reduced systemic toxicity | Carboplatin (CBDCA ligand) | [5] |

Experimental Protocols

The development of novel dicyclopentadienyl platinum complexes relies on robust and reproducible experimental methods for their synthesis, characterization, and biological evaluation.

General Synthesis and Characterization Workflow

The synthesis of these complexes typically involves the reaction of a platinum precursor with the desired ligands in an appropriate solvent system. Purification is often achieved through recrystallization or chromatography, followed by comprehensive characterization to confirm the structure and purity of the final compound.

Protocol 1: Synthesis of a Representative Platinum(II) Complex

This protocol is a generalized procedure based on common synthetic routes.[11]

-

Preparation of Platinum Precursor: Dissolve a suitable platinum salt (e.g., potassium tetrachloroplatinate(II), K₂PtCl₄) in deionized water.

-

Ligand Addition: In a separate flask, dissolve the desired cyclopentadienyl derivative and any other ancillary ligands in an appropriate solvent (e.g., ethanol, acetone).

-

Reaction: Slowly add the ligand solution to the stirring platinum salt solution. The reaction may be stirred at room temperature or heated under reflux for several hours to days, often under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water, followed by a non-polar solvent like diethyl ether or hexanes to remove unreacted starting materials. Further purify the complex by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, FT-IR, and mass spectrometry. Single crystal X-ray diffraction can be used to unequivocally determine the molecular structure if suitable crystals are obtained.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of the synthesized complexes against human cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., HepG2, MCF-7) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of the platinum complex in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Outlook

The collective data from physicochemical and biological studies allow for the establishment of structure-activity relationships (SAR). These relationships are guiding principles for rational drug design.

The future of dicyclopentadienyl platinum complexes in oncology is promising. The key to unlocking their full potential lies in the continued exploration of novel ligand architectures. By systematically modifying steric and electronic properties, researchers can design next-generation platinum agents with:

-

Enhanced Potency: Higher cytotoxicity against a broader range of cancer cell lines.

-

Improved Safety Profile: Greater selectivity for cancer cells over healthy tissue, leading to reduced side effects.

-

Ability to Overcome Resistance: Novel mechanisms of action that are effective against tumors resistant to current therapies.

The strategic design of ligands is not merely an academic exercise; it is the critical path forward in the development of more effective and safer platinum-based cancer therapies.

References

- 1. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pepperdine Digital Commons - Seaver College Research And Scholarly Achievement Symposium: Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties [digitalcommons.pepperdine.edu]

- 4. Reactivity and stability of platinum(ii) formyl complexes based on PCP-type ligands. The significance of sterics - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Effect of Dicycloplatin, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

Basic safety and handling information for Dichloro(dicyclopentadienyl)platinum(II)

An In-depth Technical Guide to the Safe Handling of Dichloro(dicyclopentadienyl)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dichloro(dicyclopentadienyl)platinum(II). Given the limited publicly available data on this specific compound, this document relies on the information from available Safety Data Sheets (SDS) and established best practices for handling potent organometallic compounds.

Chemical and Physical Properties

A summary of the known physical and chemical properties of Dichloro(dicyclopentadienyl)platinum(II) is provided below. This information is crucial for the safe handling and storage of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂Pt |

| Appearance | No data available |

| Odor | No data available |

| Solubility | No data available |

| Stability | No data available |

Hazard Identification and Classification

While a comprehensive hazard profile is not available, the compound should be handled as a hazardous substance. The following table summarizes the known and potential hazards.

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Assume harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | No data available | Assume it may cause skin irritation. |

| Serious Eye Damage/Eye Irritation | No data available | Assume it may cause serious eye irritation or damage. |

| Respiratory or Skin Sensitization | No data available | Platinum compounds are known to cause respiratory and skin sensitization. |

| Specific Target Organ Toxicity | No data available | Handle with care to avoid exposure to any organs. |

Experimental Protocols

Strict adherence to the following protocols is mandatory to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling Dichloro(dicyclopentadienyl)platinum(II) to determine the appropriate level of PPE. The following is a general guideline:

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[1]

-

Skin Protection :

-

Wear a flame-retardant lab coat.

-

Use compatible chemical-resistant gloves (e.g., nitrile).

-

Ensure full skin coverage.

-

-

Respiratory Protection :

-

Handle in a certified chemical fume hood.

-

If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

Handling Procedures

-

Always handle Dichloro(dicyclopentadienyl)platinum(II) within a designated area, such as a chemical fume hood, to minimize exposure.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

-

Ensure adequate ventilation.[1]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials.

Spill and Leak Procedures

-

Personal Precautions : Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in section 3.1. Avoid breathing dust.[1]

-

Containment and Cleaning :

-

Environmental Precautions : Prevent the material from entering drains or waterways.[1]

First-Aid Measures

-

General Advice : In case of an accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet to the doctor in attendance.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards : During a fire, hazardous decomposition products such as carbon oxides and hydrogen chloride gas may be formed.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

The material should be disposed of in a licensed hazardous waste disposal facility.

-

Do not allow the product to enter drains.[1]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Dichloro(dicyclopentadienyl)platinum(II).

References

Methodological & Application

Methods for the synthesis of Dichloro(dicyclopentadienyl)platinum(II)

An increasing interest in organometallic compounds for applications in catalysis and medicinal chemistry has driven the development of synthetic routes to novel platinum complexes. Dichloro(dicyclopentadienyl)platinum, likely in the +4 oxidation state, represents a target molecule of interest for researchers in these fields. This document provides a detailed overview of the probable synthetic methodologies, drawing from established protocols for analogous cyclopentadienyl (B1206354) metal complexes.

Application Notes

The synthesis of dichloro(dicyclopentadienyl)platinum(IV), Cp₂PtCl₂, is anticipated to proceed via the reaction of a suitable platinum(IV) precursor with a cyclopentadienylating agent. The choice of reagents and reaction conditions is critical to achieving a successful synthesis and obtaining a pure product. Key considerations include the purity of the starting materials, the use of anhydrous solvents, and the maintenance of an inert atmosphere to prevent the decomposition of sensitive organometallic intermediates. The cyclopentadienyl ligand is a versatile building block in organometallic chemistry, and its introduction to a platinum center can impart unique electronic and steric properties to the resulting complex.

Data Summary

| Precursor/Condition | Solvent | Activator/Additive | Reported Yield |

| n-Butylmagnesium chloride | Methylcyclohexane | None (60 min addition) | 82-87% |

| n-Butylmagnesium chloride | Methylcyclohexane | Aluminum isopropoxide | 81% |

| Benzylmagnesium chloride | THF | - | 98% |

| Benzylmagnesium chloride | THF / methyl-tert-butyl ether (1:1) | - | 99% |

| Benzylmagnesium chloride | THF / toluene (B28343) (10:1) | - | 97% |

Experimental Protocols

Based on general synthetic strategies for related compounds, two primary protocols for the synthesis of dichloro(dicyclopentadienyl)platinum(IV) are proposed below.

Protocol 1: Synthesis via a Grignard Reagent

This method involves the preparation of a cyclopentadienyl Grignard reagent, which is then reacted with a platinum(IV) halide precursor.

Materials:

-

Magnesium turnings

-

Freshly distilled cyclopentadiene (B3395910)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Platinum(IV) chloride (PtCl₄) or potassium hexachloroplatinate(IV) (K₂PtCl₆)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Cyclopentadienylmagnesium Bromide:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings (2.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a solution of bromoethane (2.2 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromoethane solution at a rate that maintains a gentle reflux.

-

After the formation of the ethylmagnesium bromide is complete (indicated by the consumption of most of the magnesium), cool the mixture to 0 °C.

-

Slowly add freshly distilled cyclopentadiene (2.0 equivalents) dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Reaction with Platinum(IV) Precursor:

-

In a separate Schlenk flask, prepare a suspension of finely ground platinum(IV) chloride or potassium hexachloroplatinate(IV) (1.0 equivalent) in anhydrous toluene.

-

Cool the platinum salt suspension to 0 °C.

-

Slowly add the prepared cyclopentadienylmagnesium bromide solution to the platinum salt suspension via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure dichloro(dicyclopentadienyl)platinum(IV).

-

Protocol 2: Synthesis using Thallium Cyclopentadienide (B1229720)

This method offers an alternative route using a pre-formed cyclopentadienylating agent.

Materials:

-

Thallium(I) sulfate

-

Sodium hydroxide (B78521)

-

Freshly distilled cyclopentadiene

-

Platinum(IV) chloride (PtCl₄) or a suitable platinum(IV) complex precursor

-

Anhydrous solvents (e.g., THF, dichloromethane)

-

Standard laboratory glassware

Procedure:

-

Preparation of Thallium Cyclopentadienide (TlCp):

-

Prepare an aqueous solution of thallium(I) sulfate.

-

In a separate flask, react freshly distilled cyclopentadiene with a solution of sodium hydroxide to form sodium cyclopentadienide.

-

Add the thallium(I) sulfate solution to the sodium cyclopentadienide solution with vigorous stirring to precipitate thallium cyclopentadienide.

-

Filter the precipitate, wash with water, and dry under vacuum. Caution: Thallium compounds are highly toxic.

-

-

Reaction with Platinum(IV) Precursor:

-

Dissolve or suspend the platinum(IV) precursor (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF).

-

Add solid thallium cyclopentadienide (2.0 equivalents) to the platinum solution/suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated thallium salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to isolate dichloro(dicyclopentadienyl)platinum(IV).

-

Visualizations

Caption: General workflow for the synthesis of dichloro(dicyclopentadienyl)platinum(IV).

Application Notes and Protocols for Dichloro(1,5-cyclooctadiene)platinum(II) in Catalysis

Disclaimer: Initial research indicates that practical applications of Dichloro(dicyclopentadienyl)platinum(II) in catalysis are not well-documented in scientific literature. Therefore, these application notes and protocols are provided for a closely related and extensively studied analogue, Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂) . This compound serves as a versatile precatalyst for a variety of important organic transformations.

Application Note 1: Intermolecular Hydroamination of Olefins

Introduction: Dichloro(1,5-cyclooctadiene)platinum(II), in conjunction with a halide abstractor, serves as an effective precatalyst for the intermolecular hydroamination of unactivated olefins with sulfonamides and other weakly basic amines. This reaction provides a direct and atom-economical method for the formation of C-N bonds. The catalytic system typically requires the in-situ generation of a more electrophilic platinum species.

Key Features:

-

Substrate Scope: Effective for various olefins, including cyclic and acyclic alkenes.

-

Amine Scope: Primarily applicable to sulfonamides and weakly basic anilines.

-

Regioselectivity: Generally follows Markovnikov's rule for terminal olefins.

-

Catalyst Activation: Requires an additive, such as a silver salt (e.g., AgBF₄, AgOTf), to abstract a chloride ligand and generate a cationic, more reactive platinum center.

Table 1: Quantitative Data for Pt(COD)Cl₂-Catalyzed Hydroamination of Olefins

| Entry | Olefin | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexene (B86901) | p-Toluenesulfonamide | (COD)Pt(OTf)₂ (from Pt(COD)Cl₂ + AgOTf) | 90 | 12 | >95 | [1][2] |

| 2 | Propylene | p-Toluenesulfonamide | (COD)Pt(OTf)₂ | 90 | 12 | 85 | [1][2] |

| 3 | Norbornene | p-Toluenesulfonamide | (COD)Pt(OTf)₂ | 90 | 1 | >95 | [1][2] |

Note: (COD)Pt(OTf)₂ is generated in situ from Pt(COD)Cl₂ and silver triflate (AgOTf).

Experimental Protocol: Hydroamination of Cyclohexene with p-Toluenesulfonamide

Materials:

-

Dichloro(1,5-cyclooctadiene)platinum(II) [Pt(COD)Cl₂]

-

Silver Trifluoromethanesulfonate (AgOTf)

-

Cyclohexene

-

p-Toluenesulfonamide

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an argon-filled glovebox, add Pt(COD)Cl₂ (3.7 mg, 0.01 mmol, 2 mol%) and AgOTf (5.1 mg, 0.02 mmol, 4 mol%) to a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add 2 mL of anhydrous DCE to the tube. The mixture is stirred at room temperature for 1 hour to generate the active catalyst, which will appear as a suspension.

-

Add p-Toluenesulfonamide (85.6 mg, 0.5 mmol, 1.0 equiv) and cyclohexene (101 µL, 1.0 mmol, 2.0 equiv) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction tube in a preheated oil bath at 90 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the N-cyclohexyl-p-toluenesulfonamide.

Proposed Catalytic Cycle for Hydroamination:

Caption: Proposed catalytic cycle for platinum-catalyzed hydroamination.

Application Note 2: Hydrosilylation of Olefins